4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde
Description
4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the para position of the second phenyl ring and a formyl (–CHO) group at the meta position of the first phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the trifluoroethoxy group, which enhances metabolic stability and modulates electronic properties . Its synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or aldol condensations, as seen in analogous biphenyl carbaldehyde derivatives .
Properties
IUPAC Name |
5-phenyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)10-20-14-7-6-12(8-13(14)9-19)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTNTVIAOVCPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-[1,1’-biphenyl]-3-carbaldehyde.
Trifluoroethoxylation: The 4-bromo-[1,1’-biphenyl]-3-carbaldehyde is then subjected to a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the trifluoroethoxy group at the 4-position.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: 2,2,2-Trifluoroethanol (CF3CH2OH) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Key Compounds Analyzed :
Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethoxy group (–OCH₂CF₃) is strongly electron-withdrawing, reducing electron density at the biphenyl core compared to methoxy (–OCH₃) or methylthio (–SCH₃) groups. This increases electrophilicity at the formyl group, enhancing reactivity in nucleophilic additions .
- Spectroscopic Properties : UV-Vis spectra of trifluoroethoxy derivatives (e.g., λmax ~312–321 nm) align with n→π* transitions of the carbonyl group, similar to unmodified biphenyl carbaldehydes .
Stability and Reactivity
- Metabolic Stability : The trifluoroethoxy group resists oxidative metabolism better than methoxy or methylthio groups, extending half-life in vivo .
- Chemical Reactivity : The formyl group participates in condensation reactions (e.g., oxime formation in DX-03-08), with reactivity modulated by adjacent substituents .
Biological Activity
4-(2,2,2-Trifluoroethoxy)-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H12F3O2
- Molecular Weight : 284.25 g/mol
- CAS Number : Not specifically listed in the sources but related compounds indicate structural similarities.
The trifluoroethoxy group in this compound significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can lead to increased potency against certain biological targets.
Key Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and urease. The trifluoromethyl group is believed to enhance binding affinity through hydrogen bonding interactions with the active site of these enzymes .
- Anticancer Activity : Certain derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The structural modifications involving trifluoromethyl groups have been linked to improved anticancer properties due to enhanced cellular uptake and interaction with DNA .
Biological Activity Data
Case Study 1: Enzyme Inhibition
A study focused on a series of trifluoromethyl-substituted compounds demonstrated that those similar to this compound exhibited significant inhibition of α-glucosidase with IC50 values ranging from 2.50 to 17.50 µM. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .
Case Study 2: Anticancer Properties
Another investigation into structurally related compounds revealed that specific derivatives showed high cytotoxicity against HePG-2 liver cancer cells with IC50 values between 0.29 and 0.90 µM. These findings indicate that the trifluoromethyl group may enhance the compound's ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
